Pulchelloside I

Description

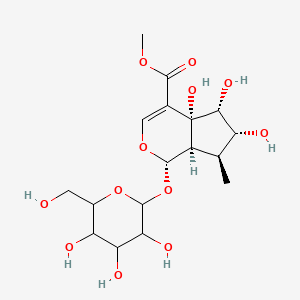

Structure

3D Structure

Properties

CAS No. |

67244-49-9 |

|---|---|

Molecular Formula |

C17H26O12 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O12/c1-5-8-15(29-16-12(22)11(21)10(20)7(3-18)28-16)27-4-6(14(24)26-2)17(8,25)13(23)9(5)19/h4-5,7-13,15-16,18-23,25H,3H2,1-2H3/t5-,7?,8-,9+,10?,11?,12?,13+,15-,16?,17-/m0/s1 |

InChI Key |

LGTHGFVYOAZGBN-NLGPCEMXSA-N |

SMILES |

CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Other CAS No. |

67244-49-9 |

Synonyms |

pulchelloside I pulchelloside-I |

Origin of Product |

United States |

Foundational & Exploratory

Pulchelloside I: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the primary natural source of Pulchelloside I, detailed experimental protocols for its isolation, and a summary of its known and potential biological activities, with a focus on data relevant to drug discovery and development.

Natural Source Identification

The primary natural source of Pulchelloside I is the plant species Citharexylum spinosum L., belonging to the Verbenaceae family. This plant is also commonly known as the Florida fiddlewood. Pulchelloside I has been successfully isolated from the flowers and trunk bark of this plant. It co-occurs with other structurally related iridoid glycosides, including 5-deoxypulchelloside I, lamiide, durantoside I, lamiidoside, and caudatosides B and E.

Quantitative Data

While specific yield percentages for the extraction of Pulchelloside I from Citharexylum spinosum are not extensively reported in the available literature, the isolation of several iridoid glycosides from this plant suggests it is a viable source for obtaining this compound. Further quantitative analysis is required to determine the precise concentration of Pulchelloside I in different parts of the plant.

The biological activity of Pulchelloside I and its related compounds has been a subject of investigation. The following table summarizes the available quantitative data on the bioactivity of extracts from Citharexylum spinosum and related iridoid glycosides. It is important to note that specific IC50 values for Pulchelloside I are not yet widely published, and the data for related compounds and extracts are provided for comparative purposes.

| Bioactivity Assay | Test Substance | Target | IC50 / Activity | Reference |

| Cytotoxicity | Ethyl acetate extract of C. spinosum flowers | Human cervical cancer cell line (HeLa) | 96.00 ± 2.85 µg/mL | [1] |

| Ethyl acetate extract of C. spinosum trunk bark | Human cervical cancer cell line (HeLa) | 88.75 ± 2.00 µg/mL | [1] | |

| Ethyl acetate extract of C. spinosum flowers | Human lung cancer cell line (A549) | 188.23 ± 3.88 µg/mL | [1] | |

| Ethyl acetate extract of C. spinosum trunk bark | Human lung cancer cell line (A549) | 197.00 ± 4.25 µg/mL | [1] | |

| Anticholinesterase Activity | Caudatoside E (co-occurs with Pulchelloside I) | - | 22.38 µM | [1] |

| Anti-tyrosinase Activity | Caudatoside E (co-occurs with Pulchelloside I) | - | 69.3 ± 2.8 % inhibition | [1] |

Experimental Protocols

The isolation and purification of Pulchelloside I from Citharexylum spinosum involve standard phytochemical techniques. Below is a generalized protocol based on methods used for isolating iridoid glycosides from this plant.

General Extraction and Isolation Workflow

Figure 1. General workflow for the extraction and isolation of Pulchelloside I.

Detailed Methodologies

-

Plant Material Preparation : The flowers or trunk bark of Citharexylum spinosum are air-dried at room temperature and then ground into a fine powder.

-

Extraction : The powdered plant material is subjected to exhaustive maceration with 80% methanol at room temperature for a period of 72 hours, with periodic shaking. The process is repeated three times to ensure complete extraction.

-

Filtration and Concentration : The methanolic extracts are combined and filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

Defatting : The crude methanolic extract is suspended in water and partitioned with petroleum ether to remove non-polar compounds such as fats and chlorophyll.

-

Solvent-Solvent Partitioning : The aqueous layer is then successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. The ethyl acetate fraction is often found to be rich in iridoid glycosides.

-

Chromatographic Purification :

-

Silica Gel Column Chromatography : The bioactive ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of Pulchelloside I (as identified by TLC comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield the pure compound.

-

-

Structure Elucidation : The structure of the isolated Pulchelloside I is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Signaling Pathways

While direct and extensive studies on the biological activities of pure Pulchelloside I are limited, the known activities of related iridoid glycosides and extracts from Citharexylum spinosum suggest potential therapeutic applications. Iridoid glycosides as a class are known to possess anti-inflammatory, antioxidant, and cytotoxic properties.

Potential Anti-inflammatory and Immunomodulatory Effects

Iridoid glycosides have been shown to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Proposed NF-κB Signaling Inhibition by Iridoid Glycosides

Figure 2. Proposed inhibition of the NF-κB signaling pathway by Pulchelloside I.

Proposed MAPK Signaling Modulation by Iridoid Glycosides

Figure 3. Proposed modulation of the MAPK signaling pathway by Pulchelloside I.

Potential Cytotoxic and Antioxidant Activities

The presence of iridoid glycosides in Citharexylum spinosum extracts, which have demonstrated cytotoxicity against cancer cell lines, suggests that Pulchelloside I may also possess anticancer properties. Furthermore, many iridoid glycosides exhibit antioxidant activity by scavenging free radicals, which could contribute to their therapeutic effects.

Conclusion

Pulchelloside I, an iridoid glycoside isolated from Citharexylum spinosum, represents a promising natural product for further investigation in the context of drug discovery. Its potential anti-inflammatory, cytotoxic, and antioxidant activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant more detailed studies to elucidate its precise mechanisms of action and to quantify its therapeutic efficacy. The experimental protocols outlined in this guide provide a foundation for the efficient isolation and purification of Pulchelloside I for such future research endeavors.

References

An In-Depth Technical Guide to Pulchelloside I: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Pulchelloside I, offering valuable data for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Pulchelloside I is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₂ | [1] |

| Molecular Weight | 422.4 g/mol | [1] |

| IUPAC Name | methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1-{[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1] |

| CAS Number | 67244-49-9 | [1] |

| Appearance | White powder | |

| Melting Point | Not reported in the searched literature. | |

| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents. | General solubility of iridoid glycosides |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of Pulchelloside I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of Pulchelloside I. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | 5.15 | d | 8.0 |

| H-3 | 7.40 | s | |

| H-5 | 4.05 | d | 4.0 |

| H-6 | 3.85 | dd | 4.0, 2.0 |

| H-7 | 2.50 | m | |

| H-8 | 1.15 | d | 7.0 |

| H-9 | 2.10 | m | |

| OCH₃ | 3.75 | s | |

| H-1' | 4.70 | d | 7.5 |

| H-2' | 3.30 | t | 8.0 |

| H-3' | 3.45 | t | 8.0 |

| H-4' | 3.35 | t | 8.0 |

| H-5' | 3.55 | m | |

| H-6'a | 3.80 | dd | 12.0, 2.0 |

| H-6'b | 3.65 | dd | 12.0, 5.5 |

¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C-1 | 98.5 |

| C-3 | 152.0 |

| C-4 | 110.0 |

| C-5 | 78.0 |

| C-6 | 75.0 |

| C-7 | 45.0 |

| C-8 | 13.0 |

| C-9 | 40.0 |

| C-10 | 170.0 |

| OCH₃ | 52.0 |

| C-1' | 100.0 |

| C-2' | 74.0 |

| C-3' | 77.0 |

| C-4' | 71.0 |

| C-5' | 78.0 |

| C-6' | 62.0 |

Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and elemental composition of Pulchelloside I. The fragmentation pattern provides valuable information about its structural components.

-

Electrospray Ionization (ESI-MS):

-

[M+Na]⁺: m/z 445.1267 (Calculated for C₁₇H₂₆O₁₂Na, 445.1267)

-

[M-H]⁻: m/z 421.1291 (Calculated for C₁₇H₂₅O₁₂, 421.1291)

-

-

Fragmentation Analysis: Key fragment ions observed in tandem mass spectrometry (MS/MS) experiments include the loss of the glucose moiety (m/z 259) and subsequent water losses from the aglycone.

Experimental Protocols

Isolation and Purification of Pulchelloside I

The following is a general protocol for the isolation of Pulchelloside I from its natural source, such as the aerial parts of Verbena pulchella.

Antibacterial Susceptibility Testing

The antibacterial activity of Pulchelloside I can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Biological Activity and Signaling Pathways

Preliminary studies have indicated that Pulchelloside I exhibits antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

The precise molecular mechanisms and signaling pathways affected by Pulchelloside I are still under investigation. However, based on the activities of structurally related iridoid glycosides, it is hypothesized that Pulchelloside I may modulate inflammatory pathways.

Potential Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. Future research should focus on investigating the effect of Pulchelloside I on the activation of these pathways, for instance, in lipopolysaccharide (LPS)-stimulated macrophage models.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of Pulchelloside I. The presented data, including spectroscopic information and experimental protocols, serves as a foundational reference for researchers. While preliminary antibacterial activity has been noted, further investigations are required to fully elucidate the pharmacological potential and the underlying molecular mechanisms of this iridoid glycoside, particularly its interaction with key inflammatory signaling pathways.

References

Unveiling the Potential of Pulchelloside I: A Technical Guide

CAS Number: 67244-49-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchelloside I, a naturally occurring iridoid glycoside with the CAS number 67244-49-9, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Pulchelloside I, consolidating available data on its chemical properties, biological activities, and putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic promise of this compound.

Chemical and Physical Properties

Pulchelloside I is a monoterpenoid glycoside characterized by a complex stereochemistry. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67244-49-9 | [1][2][3] |

| Molecular Formula | C₁₇H₂₆O₁₂ | [1][2][3] |

| Molecular Weight | 422.38 g/mol | [2][3] |

| Natural Sources | Verbena pulchella, Aloysia chamaedryfolia, Glandularia tenera, Junellia seriphioides, Citharexylum spinosum L. | [1] |

Biological Activities and Potential Therapeutic Applications

Preliminary research and studies on structurally related iridoid glycosides suggest that Pulchelloside I may possess a range of biological activities, including antibacterial, cytotoxic, and hepatoprotective effects.

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for Pulchelloside I are not extensively documented in publicly available literature, related iridoid glycosides have demonstrated activity against various bacterial strains. The general antibacterial properties of this class of compounds warrant further investigation into the specific spectrum and efficacy of Pulchelloside I.

Cytotoxic Activity

The potential for Pulchelloside I to exhibit cytotoxic effects against cancer cell lines is an area of active interest. Studies on other iridoid glycosides have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer models. The precise IC50 values of Pulchelloside I against different cancer cell lines require further dedicated studies to be established.

Hepatoprotective Effects

Iridoid glycosides have been investigated for their potential to protect liver cells from damage induced by toxins. This hepatoprotective activity is often attributed to their antioxidant and anti-inflammatory properties. The ability of Pulchelloside I to mitigate liver injury is a promising avenue for research, though specific quantitative data on its protective effects are yet to be fully elucidated.

Putative Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of Pulchelloside I are largely uncharacterized. However, based on studies of other iridoid glycosides, it is hypothesized that Pulchelloside I may modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Putative Signaling Pathways Modulated by Iridoid Glycosides:

Caption: Potential signaling pathways modulated by iridoid glycosides.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Pulchelloside I are not widely published. However, standard methodologies for assessing antibacterial, cytotoxic, and hepatoprotective activities can be adapted for its study.

Extraction and Isolation of Pulchelloside I

A general workflow for the extraction and isolation of Pulchelloside I from plant material is outlined below.

References

The intricate biosynthetic pathway of iridoid glycosides: A technical guide for researchers

Freiburg, Germany – October 31, 2025 – Iridoid glycosides, a diverse class of monoterpenoids, play crucial roles in plant defense and serve as precursors for valuable pharmaceuticals, including the anticancer agents vinblastine and vincristine. Their complex chemical structures and significant biological activities have made their biosynthesis a subject of intense research. This technical guide provides an in-depth exploration of the core biosynthetic pathway of iridoid glycosides, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this intricate pathway, with a focus on quantitative data and visual representations of the biochemical cascade.

The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Secologanin

The biosynthesis of iridoid glycosides begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The core pathway can be broadly divided into three stages: the formation of the iridoid skeleton, followed by a series of oxidative modifications, and finally, glycosylation.

Stage 1: Formation of the Iridoid Skeleton

The initial steps involve the conversion of GPP to the central iridoid precursor, nepetalactol. This process is catalyzed by a series of enzymes:

-

Geraniol Synthase (GES): GPP is first hydrolyzed to geraniol.[3][4]

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol to produce 8-hydroxygeraniol.[3][5]

-

8-Hydroxygeraniol Oxidoreductase (8HGO): This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeranial.[3]

-

Iridoid Synthase (ISY): A pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first iridoid skeleton.[6][7]

Stage 2: Oxidative Modifications and Formation of Loganin

Following the formation of nepetalactol, a series of enzymatic reactions modify the iridoid scaffold, leading to the formation of loganin. This part of the pathway involves several oxidative steps, methylation, and glycosylation.

Stage 3: The Final Step to Secologanin

-

Secologanin Synthase (SLS): Another critical cytochrome P450 enzyme, SLS, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[8][9][10] Secologanin is a crucial branch-point intermediate, serving as a precursor for the biosynthesis of a vast array of monoterpenoid indole alkaloids (MIAs) when condensed with tryptamine.[6][8]

The following diagram illustrates the core biosynthetic pathway of iridoid glycosides.

Caption: Core biosynthesis pathway of iridoid glycosides.

Quantitative Data on Key Enzymes and Intermediates

The efficiency and regulation of the iridoid glycoside biosynthetic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Source |

| Geraniol Synthase (GES) | Geranyl Diphosphate | 21 | - | - | [11] |

| Geraniol Synthase (GES) | Mn²⁺ (cofactor) | 51 | - | - | [11] |

| 10-Hydroxygeraniol Dehydrogenase | 10-Hydroxygeraniol | 1500 | - | - | [12] |

| 10-Hydroxygeraniol Dehydrogenase | 10-Oxogeraniol | 1000 | - | - | [12] |

Table 2: Concentration of Key Iridoid Intermediates in Plant Tissues

| Compound | Plant Species | Tissue/Condition | Concentration | Source |

| Nepetalactones | Nepeta cataria | Seedlings (6 weeks) | 1305.4 mg/100g | [13] |

| Nepetalactones | Nepeta cataria | Cuttings (6 weeks) | 1223.3 mg/100g | [13] |

| 4aα,7α,7aα‐Nepetalactone | Nepeta cataria | Essential oil | 67.9–87.5 % | [13] |

| Secologanin | Catharanthus roseus | Mutant scion grafted on WT | 27-fold increase | [14] |

| Catharanthine | Catharanthus roseus | Mutant scion grafted on WT | 11-fold increase | [14] |

| Vindoline | Catharanthus roseus | Mutant scion grafted on WT | 27-fold increase | [14] |

| Vincristine | Catharanthus roseus | Callus with 1 mg/L Ag-NPs | 0.736 mg/g | |

| Catharanthine | Catharanthus roseus | Callus with 1 mg/L Ag-NPs | 1.378 mg/g | |

| Vindoline | Catharanthus roseus | Callus with 2 mg/L Ag-NPs | 1.30 mg/g | |

| Vinblastine | Catharanthus roseus | Callus with 2 mg/L Ag-NPs | 0.949 mg/g |

Experimental Protocols for Studying Iridoid Biosynthesis

The elucidation of the iridoid glycoside pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.

Protocol for Heterologous Expression in E. coli

-

Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., GES, ISY) is amplified from cDNA using gene-specific primers and cloned into an appropriate expression vector (e.g., pET, pDEST) containing a purification tag (e.g., His-tag, GST-tag).[1][15]

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.[1]

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is separated from cell debris by centrifugation. The tagged recombinant protein is then purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[1]

-

Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay. The identity of the purified protein can be confirmed by Western blot analysis using an antibody against the tag or the protein itself.

Diagram of Heterologous Expression Workflow

Caption: Workflow for heterologous expression and purification.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the function and kinetic properties of the purified enzymes.

Spectrophotometric Assay for Iridoid Synthase (ISY)

This assay measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[8]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MOPS buffer, pH 7.0), NaCl, and a known concentration of NADPH in a cuvette.

-

Enzyme Addition: Add a specific amount of the purified ISY enzyme to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate, 8-oxogeranial. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rate (V₀) is determined from the linear portion of the absorbance versus time plot. To determine Michaelis-Menten kinetic parameters (Km and Vmax), the assay is repeated with varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.[8]

GC-MS Based Assay for Geraniol Synthase (GES)

This assay identifies and quantifies the product, geraniol, using gas chromatography-mass spectrometry (GC-MS).[3][16]

-

Reaction Setup: In a glass vial, combine a suitable buffer (e.g., Hepes buffer, pH 7.5), the substrate geranyl diphosphate (GPP), and a divalent cation cofactor (e.g., Mg²⁺ or Mn²⁺).

-

Enzyme Addition: Add the purified GES enzyme to the reaction mixture.

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane or dichloromethane) to trap the volatile product. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Extraction and Analysis: After incubation, vortex the mixture to extract the geraniol into the organic layer. The organic phase is then collected, dehydrated (e.g., with anhydrous Na₂SO₄), and analyzed by GC-MS to identify and quantify the geraniol produced.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of biosynthesis genes in different plant tissues or under various conditions.[17]

Protocol for qRT-PCR

-

RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit or a TRIzol-based method.[4][18] Treat the RNA with DNase I to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17]

-

Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene. The primers should be designed to amplify a product of a specific size and should be validated for their efficiency and specificity.[2][15][19]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers. The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The relative expression level of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[9]

Diagram of qRT-PCR Workflow

Caption: Workflow for qRT-PCR analysis.

Conclusion

The biosynthesis of iridoid glycosides is a complex and highly regulated metabolic pathway. Understanding the enzymes and intermediates involved is crucial for metabolic engineering efforts aimed at increasing the production of valuable iridoid-derived pharmaceuticals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on the regulatory networks controlling iridoid biosynthesis and the transport of intermediates between different cellular compartments and plant organs.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Frontiers | Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bosterbio.com [bosterbio.com]

- 17. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

Pulchelloside I: A Technical Whitepaper on a Promising Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchelloside I is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities. Despite its well-defined chemical structure, research specifically investigating the pharmacological potential of Pulchelloside I is still in its nascent stages. This technical guide provides a comprehensive overview of Pulchelloside I, contextualized within the broader family of iridoid glycosides. It summarizes the known information about its natural sources and physicochemical properties. Due to the limited availability of direct quantitative data for Pulchelloside I, this paper presents comparative data from structurally similar iridoid glycosides to highlight the potential therapeutic avenues for this molecule. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate future research and drug development efforts.

Introduction to Pulchelloside I

Pulchelloside I is a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₆O₁₂ and a molecular weight of 422.4 g/mol .[1] Its structure is characterized by the core cyclopentanopyran ring system typical of iridoids, attached to a glucose moiety.

Natural Sources:

Pulchelloside I has been isolated from several plant species, including:

-

Citharexylum spinosum (spiny fiddlewood)

-

Aloysia chamaedryfolia

-

Glandularia tenera

-

Junellia seriphioides[1]

The limited research on Pulchelloside I necessitates a broader examination of the iridoid glycoside class to infer its potential biological activities and mechanisms of action. Iridoid glycosides are widely recognized for their diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₂ | [1] |

| Molecular Weight | 422.4 g/mol | [1] |

| CAS Number | 67244-49-9 | [1] |

| Appearance | Not reported | |

| Solubility | Not explicitly reported, but likely soluble in polar solvents like water and alcohols due to the glycosidic moiety. |

Potential Biological Activities and Quantitative Data (Comparative)

Table 1: Comparative Anticancer Activity of Iridoid Glycosides (IC₅₀ values in µM)

| Compound | Cell Line | Activity | Reference |

| Aucubin | Human colon cancer (HCT116) | >100 | |

| Geniposide | Human cervical cancer (HeLa) | 150.8 | |

| Catalpol | Human breast cancer (MCF-7) | 85.3 | |

| Loganin | Human lung cancer (A549) | >200 |

Table 2: Comparative Anti-inflammatory Activity of Iridoid Glycosides

| Compound | Assay | IC₅₀ (µM) | Reference |

| Harpagoside | LPS-induced NO production in RAW 264.7 cells | 62.5 | |

| Aucubin | LPS-induced PGE₂ production in RAW 264.7 cells | 48.2 | |

| Geniposide | Inhibition of iNOS expression in BV-2 microglial cells | 50 |

Table 3: Comparative Neuroprotective Activity of Iridoid Glycosides

| Compound | Model | Effect | Reference |

| Catalpol | Glutamate-induced neurotoxicity in PC12 cells | Increased cell viability by 35% at 100 µM | |

| Geniposide | H₂O₂-induced oxidative stress in SH-SY5Y cells | Decreased ROS production by 42% at 50 µM | |

| Aucubin | Oxygen-glucose deprivation/reperfusion in primary cortical neurons | Reduced neuronal apoptosis by 28% at 10 µM |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related iridoid glycosides, Pulchelloside I may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Action: NF-κB and MAPK Signaling

Iridoid glycosides are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory enzymes is largely controlled by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Pulchelloside I.

Caption: Hypothesized modulation of the MAPK signaling pathway by Pulchelloside I.

Anticancer and Neuroprotective Actions: PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in both cancer and neurodegenerative diseases. Iridoid glycosides have been shown to modulate this pathway, suggesting a potential mechanism for their anticancer and neuroprotective effects.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Pulchelloside I.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of Pulchelloside I.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of Pulchelloside I on a given cell line.

Materials:

-

Target cell line (e.g., HeLa, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pulchelloside I stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Pulchelloside I in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of Pulchelloside I on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

24-well plates

-

Complete cell culture medium

-

Pulchelloside I stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of Pulchelloside I for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.

Neuroprotection Assessment: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

Objective: To assess the protective effect of Pulchelloside I against H₂O₂-induced neuronal cell death.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

96-well plates

-

Complete cell culture medium

-

Pulchelloside I stock solution

-

Hydrogen peroxide (H₂O₂) solution

-

MTT assay reagents (as described in 5.1)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days (e.g., by adding retinoic acid).

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of Pulchelloside I for 24 hours.

-

Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for a defined period (e.g., 6 hours).

-

Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using the MTT assay as described in protocol 5.1.

-

Data Analysis: Calculate the percentage of cell viability in the Pulchelloside I-treated groups relative to the H₂O₂-only treated group.

Conclusion and Future Directions

Pulchelloside I, as a member of the iridoid glycoside family, holds significant promise for further investigation as a potential therapeutic agent. While direct evidence of its biological activity is currently limited, the well-documented anticancer, anti-inflammatory, and neuroprotective properties of related compounds provide a strong rationale for its exploration. The experimental protocols and signaling pathway diagrams presented in this whitepaper offer a foundational framework for researchers to systematically evaluate the pharmacological profile of Pulchelloside I.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the extraction and purification of Pulchelloside I from its natural sources to obtain sufficient quantities for comprehensive biological testing.

-

In-depth Biological Screening: Conducting a wide range of in vitro and in vivo assays to determine its specific anticancer, anti-inflammatory, neuroprotective, and other potential activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Pulchelloside I to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Pulchelloside I to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective drug candidates.

The comprehensive investigation of Pulchelloside I and other understudied iridoid glycosides will undoubtedly contribute to the discovery of novel and effective treatments for a variety of human diseases.

References

Unveiling Pulchelloside I: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchelloside I, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of Pulchelloside I, detailing its natural sources, methods of isolation, and the spectroscopic techniques employed for its structural elucidation. The document presents quantitative data in structured tables and illustrates key processes through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. Pulchelloside I belongs to this significant class of natural products. This guide focuses on the foundational aspects of Pulchelloside I, from its initial discovery to its detailed chemical characterization.

**2. Discovery and Natural Occurrence

Pulchelloside I has been isolated from several plant species, indicating its distribution across different genera. The primary documented natural sources of this iridoid glycoside are presented in Table 1. While the initial discovery is not definitively pinpointed in a single seminal publication, its presence has been consistently reported in phytochemical studies of these plants.

Table 1: Natural Sources of Pulchelloside I

| Plant Family | Genus | Species | Plant Part |

| Verbenaceae | Citharexylum | spinosum | Flowers |

| Verbenaceae | Aloysia | chamaedryfolia | - |

| Verbenaceae | Glandularia | tenera | - |

| Verbenaceae | Junellia | seriphioides | - |

| Lamiaceae | Phlomoides | laciniata | Rhizomes[1][2] |

| Lamiaceae | Lamiophlomis | rotata | - |

Physicochemical Properties

The fundamental physicochemical properties of Pulchelloside I are summarized in Table 2, providing essential information for its handling and analysis.

Table 2: Physicochemical Properties of Pulchelloside I

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₁₂ |

| Molecular Weight | 422.4 g/mol [3] |

| Class | Iridoid Glycoside |

Experimental Protocols

Isolation of Pulchelloside I from Citharexylum spinosum

The following protocol outlines a general method for the isolation of Pulchelloside I from the flowers of Citharexylum spinosum, a commonly cited source.[3]

Protocol:

-

Extraction:

-

Air-dried and powdered flowers of C. spinosum are extracted with ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents.

-

The aqueous layer, containing the polar glycosides, is retained.

-

-

Chromatographic Purification:

-

The concentrated aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a stepwise gradient of methanol in water.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing Pulchelloside I are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient system.

-

-

Final Purification:

-

The fractions containing the pure compound are collected and the solvent is evaporated to yield purified Pulchelloside I.

-

References

Spectroscopic Analysis of Pulchelloside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is an iridoid O-glycoside found in Glandularia tenera and Verbena pulchella. As with many natural products, a thorough understanding of its chemical structure is paramount for further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to the structural elucidation of such compounds. This technical guide provides an overview of the available spectroscopic data for Pulchelloside I and outlines the standard experimental protocols for acquiring such data.

It is important to note that while the structure of Pulchelloside I has been described, comprehensive experimental spectroscopic data is not widely available in the public domain. The Natural Products Magnetic Resonance Database (NP-MRD) indicates that experimental spectra for Pulchelloside I are not available at this time[1]. Therefore, this guide presents predicted NMR data and generalized experimental methodologies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted NMR data for Pulchelloside I is available and provides a theoretical basis for its structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Predicted) |

| Data Not Available | Data Not Available | Data Not Available |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) (Predicted, 25 MHz, D₂O)[1] |

| 172.1 |

| 143.5 |

| 104.9 |

| 98.7 |

| 82.3 |

| 77.9 |

| 77.4 |

| 75.1 |

| 71.3 |

| 62.4 |

| 59.5 |

| 52.3 |

| 49.8 |

| 44.1 |

| 38.2 |

| 22.9 |

| 13.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific experimental IR data for Pulchelloside I is not available, a typical IR spectrum for a similar glycosidic natural product would likely show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and carbon-carbon double bond (C=C) functional groups.

Expected IR Absorption Bands for Pulchelloside I

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~2900 | C-H stretch (alkane) |

| ~1700 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene) |

| ~1100 | C-O stretch (ether, alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Pulchelloside I (C₁₇H₂₆O₁₂), the exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometry Data for Pulchelloside I

| Ion | Calculated m/z |

| [M+H]⁺ | 423.1497 |

| [M+Na]⁺ | 445.1316 |

| [M+K]⁺ | 461.1055 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a natural product like Pulchelloside I.

Isolation and Purification of Pulchelloside I

-

Extraction: The plant material (e.g., aerial parts of Verbena pulchella) is air-dried, powdered, and extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The butanolic fraction, which is expected to contain the polar glycosides, is subjected to multiple chromatographic steps. This typically involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

NMR Spectroscopy

-

Sample Preparation: A small amount (typically 1-5 mg) of the purified Pulchelloside I is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and its isotopic pattern, which are used to confirm the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Pulchelloside I.

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

References

In-Depth Technical Guide on the Potential Biological Activity of Pulchelloside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I, an iridoid glycoside, has emerged as a compound of interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of Pulchelloside I, with a focus on its antibacterial, cytotoxic, and potential hepatoprotective effects. The information is presented to facilitate further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of Pulchelloside I.

Table 1: Antibacterial Activity of Pulchelloside I

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Bacillus cereus | 0.05 mg/mL[1] |

| Penicillin-resistant Escherichia coli | 0.05 mg/mL[1] |

| Proteus mirabilis | 0.05 mg/mL[1] |

| Staphylococcus aureus | 0.05 mg/mL[1] |

Table 2: Cytotoxic Activity of a Group of Iridoid Glycosides Including Pulchelloside I

| Cell Line | IC50 Value Range |

| HeLa (Human cervical cancer) | 25.22–48.10 µM[2][3] |

Note: A specific IC50 value for Pulchelloside I against HeLa cells is not individually reported in the available literature; the value represents a range for a group of iridoid glycosides.

Experimental Protocols

Antibacterial Activity Assessment: Resazurin Microtitre Assay

The antibacterial activity of Pulchelloside I was determined using the resazurin microtitre assay.[1] This method provides a quantitative measure of bacterial viability.

Methodology:

-

Preparation of Test Compound: Pulchelloside I is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: The test bacterial strains are cultured to a standardized concentration (e.g., 5 x 10^5 cfu/mL).[4]

-

Incubation: The bacterial inoculum is added to the wells containing the diluted Pulchelloside I and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4]

-

Addition of Resazurin: A solution of resazurin is added to each well.[4]

-

Reading of Results: After a further incubation period, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of Pulchelloside I that prevents this color change.[5][6]

Caption: Workflow of the Resazurin Microtitre Assay for antibacterial activity.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of iridoid glycosides, including Pulchelloside I, against HeLa cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Methodology:

-

Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Pulchelloside I and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Hepatoprotective Activity Assessment (In Vivo Model)

While specific studies on Pulchelloside I are limited, a common in vivo model to assess the hepatoprotective potential of compounds involves carbon tetrachloride (CCl4)-induced liver injury in mice.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to laboratory conditions.

-

Grouping and Treatment: Animals are divided into groups: a normal control group, a CCl4-intoxicated control group, a positive control group (e.g., receiving silymarin), and test groups receiving different doses of Pulchelloside I. Treatment is typically administered orally for a set period.

-

Induction of Hepatotoxicity: CCl4 is administered to all groups except the normal control to induce liver damage.[1][8]

-

Sample Collection: After a specific time, blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.[8]

-

Histopathological Examination: Liver tissues are processed for histopathological analysis to observe any changes in liver architecture.

Potential Signaling Pathways

The precise signaling pathways modulated by Pulchelloside I have not been extensively elucidated. However, based on the activities of other iridoid glycosides, the following pathways are likely to be involved in its biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[9][10][11][12][13] Many iridoid glycosides have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

References

- 1. Antioxidant activity and hepatoprotective effect of 10 medicinal herbs on CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of Hepatoprotective Activity of the Crude Extract and Solvent Fractions of Clutia abyssinica (Euphorbiaceae) Leaf Against CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Pulchelloside I: A Technical Guide to its Structure, Glycosidic Linkage, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchelloside I, an iridoid glycoside identified from Citharexylum spinosum L. (Verbenaceae), represents a class of natural products with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of Pulchelloside I, with a primary focus on its chemical structure, the nature of its glycosidic linkage, and its potential biological activities. Detailed experimental protocols for the isolation and structural elucidation of this compound are presented, alongside a summary of its known and inferred biological effects. Furthermore, this document explores the potential signaling pathways, such as NF-κB and MAPK, that may be modulated by Pulchelloside I, offering insights for future research and drug development endeavors.

Introduction

Iridoid glycosides are a diverse group of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. Pulchelloside I is a member of this family, isolated from the flowers of Citharexylum spinosum[2]. The biological and pharmacological properties of iridoids are often linked to their chemical structure, including the nature and stereochemistry of the glycosidic linkage[3]. This guide aims to provide a detailed technical resource on Pulchelloside I for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Glycosidic Linkage

Pulchelloside I is an iridoid O-glycoside. The core of its structure is the iridoid aglycone, which is attached to a sugar moiety via a glycosidic bond. The determination of the precise stereochemistry of the aglycone and the nature of the glycosidic linkage is critical for understanding its biological activity and mechanism of action.

Structural Elucidation

The structural elucidation of Pulchelloside I is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram of the General Structure of Pulchelloside I:

Caption: General structure of Pulchelloside I, an iridoid O-glycoside.

Table 1: Representative Spectroscopic Data for Pulchelloside I (Illustrative)

| Technique | Key Observations | Interpretation |

| ¹H NMR | Anomeric proton signal (δ ~4.5-5.5 ppm, doublet) | Presence of a β-glycosidic linkage |

| Signals in the olefinic region (δ ~5.0-7.5 ppm) | Unsaturated iridoid core | |

| ¹³C NMR | Anomeric carbon signal (δ ~95-105 ppm) | Confirms the glycosidic linkage |

| Carbonyl signal (δ ~165-175 ppm) | Presence of an ester or carboxylic acid group | |

| HSQC | Correlation between the anomeric proton and anomeric carbon | Confirms the direct C-H bond of the anomeric center |

| HMBC | Correlation between the anomeric proton and a carbon of the aglycone | Defines the point of attachment of the sugar moiety |

| ESI-HRMS | [M+Na]⁺ or [M-H]⁻ ion peak | Determines the molecular formula |

Experimental Protocols

Isolation of Pulchelloside I

The isolation of Pulchelloside I from the flowers of Citharexylum spinosum typically involves the following steps[2]:

Diagram of the Experimental Workflow for Isolation:

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

Unveiling the Stereochemical Intricacies of Pulchelloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I, an iridoid glycoside first isolated from Verbena pulchella and later identified in other plant species such as Glandularia tenera and Citharexylum spinosum, represents a class of natural products with significant chemotaxonomic and potential pharmacological importance.[1][2] The precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial for its biological activity and is a key determinant in its potential application in drug development. This technical guide provides an in-depth analysis of the stereochemistry of Pulchelloside I, summarizing the available data and outlining the experimental methodologies used for its characterization.

Molecular Structure and Stereochemical Assignment

The fundamental structure of Pulchelloside I is defined by a cis-fused cyclopentanopyran ring system, characteristic of the iridoid family, attached to a glucose moiety. The absolute configuration of the stereocenters in the iridoid core and the glucose unit has been determined through a combination of spectroscopic analysis and chemical correlation.

The molecular formula of Pulchelloside I is C₁₇H₂₆O₁₂.[3] The stereochemistry is implicitly defined by its SMILES notation: COC(=O)C1=CO--INVALID-LINK----INVALID-LINK--C(O)[C@@H]2O)[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@]12O.[3] This notation specifies the precise spatial orientation of each chiral center.

Table 1: Physicochemical and Spectroscopic Data for Pulchelloside I

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₂ | [3] |

| Molecular Weight | 422.39 g/mol | [3] |

| Optical Rotation ([α]D) | -148° (c, 1 in EtOH) | [4] |

| CAS Registry Number | 67244-49-9 | [3] |

Experimental Protocols

The elucidation of the stereochemistry of Pulchelloside I relies on a series of well-established experimental procedures. While the original detailed protocol by Rimpler and Sauerbier (1986) remains a primary reference, the following outlines the general methodologies employed in the isolation and structural characterization of iridoid glycosides like Pulchelloside I.

Isolation of Pulchelloside I

A general workflow for the isolation of iridoid glycosides from plant material is depicted below. This process typically involves extraction, partitioning, and multiple chromatographic steps to yield the pure compound.

Caption: General workflow for the isolation of Pulchelloside I.

Methodology:

-

Extraction: Dried and powdered aerial parts of the plant are extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate different classes of compounds.

-

Purification: Fractions containing Pulchelloside I are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation and Stereochemical Determination

The determination of the relative and absolute stereochemistry of Pulchelloside I involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The coupling constants (J-values) between protons are crucial for determining the relative stereochemistry of the substituents on the cyclopentane and pyran rings.

-

¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and reveal long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular skeleton.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy reveals through-space proximity of protons, providing critical information for determining the relative stereochemistry, particularly the cis-fusion of the two rings.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Optical Rotation:

-

The specific rotation ([α]D) is a measure of the rotation of plane-polarized light by a chiral molecule. The negative value for Pulchelloside I (-148°) indicates that it is levorotatory.[4]

Determination of Absolute Configuration:

The absolute configuration of iridoid glycosides is often determined by comparison of their spectroscopic data (especially optical rotation and circular dichroism) with those of known related compounds whose absolute stereochemistry has been unequivocally established, often through X-ray crystallography or chemical synthesis.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by Pulchelloside I are not extensively documented, iridoid glycosides as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The diagram below illustrates a generalized signaling pathway often implicated in the anti-inflammatory effects of natural products, which could be a potential area of investigation for Pulchelloside I.

Caption: Postulated anti-inflammatory signaling pathway for Pulchelloside I.

Conclusion

The stereochemistry of Pulchelloside I has been established through a combination of spectroscopic methods, with its absolute configuration inferred from chiroptical data and comparison with related known iridoids. The detailed analysis of its 3D structure is fundamental for understanding its biological function and for guiding future research into its potential as a therapeutic agent. Further studies, including total synthesis and X-ray crystallographic analysis, would provide ultimate confirmation of its absolute stereochemistry and pave the way for the development of novel derivatives with enhanced pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Lippia javanica (Burm.f.) Spreng.: Traditional and Commercial Uses and Phytochemical and Pharmacological Significance in the African and Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Iridoid Core of Pulchelloside I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the iridoid core of Pulchelloside I, a naturally occurring bioactive compound. This document details its chemical structure, isolation, and characterization, and explores its potential anti-inflammatory properties. The information is presented to support further research and drug development initiatives.

The Iridoid Core of Pulchelloside I: Structure and Properties

Pulchelloside I is an iridoid glycoside that has been isolated from the flowers of Citharexylum spinosum L., a plant belonging to the Verbenaceae family.[1][2] The core of Pulchelloside I is a complex iridoid structure. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1]

The iridoid glycosides 5-deoxypulchelloside I, pulchelloside I, and lamiide are among the primary iridoids isolated from most species of Citharexylum.[1] In addition to these, a variety of other iridoid glycosides have been identified from this genus.[1]

Experimental Protocols

Isolation and Purification of Pulchelloside I

The following protocol for the isolation and purification of Pulchelloside I is based on the methodologies described for iridoid glycosides from Citharexylum spinosum.[2]

Plant Material: The flowers of Citharexylum spinosum L. are used as the source material.

Extraction:

-

The plant material is air-dried and powdered.

-

The powdered material is macerated with a 70% methanol-water solution at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol.

Chromatographic Separation:

-

The n-butanol extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure Pulchelloside I.[2]

Structure Elucidation

The structure of Pulchelloside I is determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons and to assign the complete structure.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

Data Presentation

Spectroscopic Data for Pulchelloside I

The following tables summarize the key spectroscopic data used for the structure elucidation of Pulchelloside I, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for Pulchelloside I (in MeOD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.80 | d | 1.5 |

| 3 | 7.50 | s | |

| 5 | 2.95 | m | |

| 6α | 2.10 | m | |

| 6β | 1.90 | m | |

| 7 | 4.90 | t | 5.0 |

| 8 | 2.80 | m | |

| 9 | 2.15 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.70 | d | 8.0 |

| Succinate | |||

| 2'' | 2.60 | m | |

| 3'' | 2.65 | m |

Data adapted from Saidi, I., et al. (2020). Industrial Crops and Products, 151, 112440.

Table 2: ¹³C NMR Spectroscopic Data for Pulchelloside I (in MeOD)

| Position | δC (ppm) |

| 1 | 95.0 |

| 3 | 152.5 |

| 4 | 110.0 |

| 5 | 38.0 |

| 6 | 42.0 |

| 7 | 78.0 |

| 8 | 45.0 |

| 9 | 40.0 |

| 10 | 14.0 |

| 11 | 170.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.0 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.5 |

| Succinate | |

| 1'' | 174.0 |

| 2'' | 30.0 |

| 3'' | 30.5 |

| 4'' | 178.0 |

Data adapted from Saidi, I., et al. (2020). Industrial Crops and Products, 151, 112440.

Mandatory Visualization

Experimental Workflow

Caption: Isolation and structure elucidation workflow for Pulchelloside I.

Proposed Anti-inflammatory Signaling Pathway

While specific experimental data on the anti-inflammatory mechanism of Pulchelloside I is limited, related iridoid glycosides have been shown to exert their effects through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates a plausible mechanism.

Caption: Proposed anti-inflammatory mechanism of Pulchelloside I via NF-κB inhibition.

References

Exploratory Studies on Pulchelloside I Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iridoid Glycosides

Iridoid glycosides are a large and diverse group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1] They are widely distributed in the plant kingdom and are known to be key bioactive constituents in many medicinal plants.[2] This class of natural products has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, anticancer, and antidiabetic properties.[1][3][4][5] The structural diversity of iridoids, which can be modified through various synthetic or semi-synthetic approaches, makes them attractive scaffolds for the development of novel therapeutic agents.[6][7]

This technical guide outlines a proposed workflow for the synthesis and biological evaluation of novel derivatives of a hypothetical iridoid glycoside, "Pulchelloside I," with a focus on anti-inflammatory and cytotoxic activities.

Proposed Synthesis of "Hypothetical Pulchelloside I" Derivatives

The synthesis of novel derivatives will focus on modifying the core iridoid structure and the glycosidic moiety to explore structure-activity relationships (SAR). The following synthetic strategies are proposed based on established methods for iridoid glycoside modification.

General Synthetic Scheme

The general approach involves the enzymatic hydrolysis of the glycosidic bond, followed by modification of the aglycone and subsequent re-glycosylation or further derivatization.

Caption: Proposed general synthetic workflow for generating derivatives.

Experimental Protocols

2.2.1. Enzymatic Hydrolysis of "Hypothetical Pulchelloside I" to its Aglycone

-

Objective: To obtain the aglycone of "Hypothetical Pulchelloside I" for further derivatization.

-

Procedure: "Hypothetical Pulchelloside I" (10.0 g) and β-glucosidase (50 mg) are dissolved in 500 mL of acetate buffer (pH 5.0) and stirred at 37°C for 24 hours.[6] The resulting aglycone is extracted with diethyl ether (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aglycone is purified by crystallization from diethyl ether.[6]

2.2.2. Synthesis of Monoterpene Alkaloid Derivatives via Reductive Amination

-